molecular formula C20H35NO15 B594373 a-Trisaccharide CAS No. 49777-13-1

a-Trisaccharide

Numéro de catalogue: B594373
Numéro CAS: 49777-13-1
Poids moléculaire: 529.5 g/mol
Clé InChI: FLZWAAFMRTZQGV-ULZIYQADSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The α-Trisaccharide, specifically referred to as the A-trisaccharide (GalNAcα1–3(Fucα1–2)Gal), is a critical component of the human blood group A antigen. It consists of three monosaccharide units: N-acetylgalactosamine (GalNAc) linked α1–3 to galactose (Gal), which is further modified by a fucose (Fuc) residue linked α1–2 to the galactose . This structure enables its recognition by proteins such as FcsSBP (a solute-binding protein from Streptococcus pneumoniae serotype 3) and antibodies, making it pivotal in host-pathogen interactions and immune responses .

The trisaccharide’s reducing end (Gal) is essential for binding specificity, as extensions or modifications at this position (e.g., in synthetic tetrasaccharides) abolish recognition . Its conformation in solution and crystal structures also reveals a protein-induced conformational shift upon binding, stabilizing interactions through hydrogen bonding and hydrophobic contacts .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du Trisaccharide A implique généralement la glycosylation par étapes des unités monosaccharidiques. Le processus commence par la protection des groupes hydroxyle afin d’empêcher les réactions indésirables. Les réactions de glycosylation sont ensuite effectuées à l’aide de donneurs et d’accepteurs de glycosyle dans des conditions spécifiques, impliquant souvent des catalyseurs comme le triflate d’argent ou l’éthérate de trifluorure de bore. Le produit final est obtenu après les étapes de déprotection et de purification .

Méthodes de production industrielle : La production industrielle du Trisaccharide A peut être obtenue par des méthodes enzymatiques. Par exemple, les lyases d’alginate peuvent être utilisées pour produire des trisaccharides d’alginate à partir d’alginate de sodium. Cette méthode implique la culture de micro-organismes modifiés génétiquement, tels qu’Escherichia coli, qui expriment les enzymes souhaitées. La production extracellulaire de ces enzymes facilite la conversion efficace des substrats en Trisaccharide A .

Analyse Des Réactions Chimiques

Types de réactions : Trisaccharide A subit diverses réactions chimiques, notamment :

Réactifs et conditions courantes :

    Oxydation : Periodate de sodium ou eau bromée.

    Réduction : Borohydrure de sodium ou hydrogénation catalytique.

    Substitution : Acides dilués comme l’acide chlorhydrique ou l’acide sulfurique.

Produits principaux :

    Oxydation : Acides aldoniques.

    Réduction : Alditols.

    Substitution : Monosaccharides.

4. Applications de la recherche scientifique

Trisaccharide A a une large gamme d’applications dans la recherche scientifique :

Applications De Recherche Scientifique

Trisaccharide A has a wide range of applications in scientific research:

Mécanisme D'action

Le mécanisme d’action de Trisaccharide A implique son interaction avec des cibles moléculaires spécifiques, telles que les glycosyltransférases et les lectines. Ces interactions facilitent divers processus biologiques, notamment la reconnaissance cellule-cellule et les réponses immunitaires. Les liaisons glycosidiques dans Trisaccharide A sont cruciales pour sa liaison à ces cibles moléculaires, ce qui conduit à l’activation ou à l’inhibition de voies spécifiques .

Composés similaires :

Unicité du Trisaccharide A : Trisaccharide A est unique en raison de ses liaisons glycosidiques spécifiques et de son rôle dans les antigènes de groupe sanguin.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Trisaccharides

Structural Analogs

α-Trisaccharide shares structural motifs with several glycans involved in blood group antigens and microbial adhesion (Table 1).

Table 1: Structural Comparison of α-Trisaccharide with Analogous Glycans

Trisaccharide Structure Biological Source/Context Key References
A-Trisaccharide GalNAcα1–3(Fucα1–2)Gal Blood group A antigen
B-Trisaccharide Galα1–3(Fucα1–2)Gal Blood group B antigen
H-Trisaccharide Fucα1–2Galβ1–4GlcNAc Blood group H antigen precursor
Lewis A (LeA) Galβ1–3(Fucα1–4)GlcNAc Gastrointestinal epithelia
Lewis X (LeX) Galβ1–4(Fucα1–3)GlcNAc Embryonic stem cells, pathogens

Key Differences :

  • A- vs. B-Trisaccharide: The this compound contains GalNAcα1–3, whereas the B variant has Galα1–3. This minor substitution (GalNAc vs. Gal) dictates blood group specificity and alters binding to proteins like norovirus capsid proteins .
  • This compound vs. LeA/LeX : LeA and LeX feature fucose linked α1–4 or α1–3 to GlcNAc, respectively, creating distinct epitopes for antibody recognition .

Binding Affinities and Specificities

Table 2: Binding Parameters of α-Trisaccharide and Analogs

Trisaccharide Protein/Receptor Ka (M<sup>−1</sup>) ΔH (cal/mol) ΔS (cal/mol/K) Key Findings References
This compound FcsSBP 1.2 × 10<sup>6</sup> −9210 (±540) −3.31 (±1.85) 1:1 binding; no discrimination from B
B-Trisaccharide FcsSBP 1.15 × 10<sup>6</sup> −8400 (±460) −0.46 (±0.49) Similar affinity to this compound
This compound Anti-A scFv (AC1001) KD = 26 μM (dimer) N/A N/A No binding to B-trisaccharide
A-Tetrasaccharide FcsSBP No binding N/A N/A Reducing-end modifications block binding

Key Insights :

  • FcsSBP Binding : Both A- and B-trisaccharides bind FcsSBP with near-identical affinities (Ka ~1 × 10<sup>6</sup> M<sup>−1</sup>), indicating a lack of discrimination by this protein . However, their thermodynamic profiles differ slightly, with this compound binding being more entropy-driven .
  • Size Limitations: FcsSBP cannot bind A-tetrasaccharides (e.g., GalNAcα1–3(Fucα1–2)Galβ1–4GlcNAc), emphasizing the requirement for unmodified reducing ends .

Conformational Dynamics

Crystallographic and NMR studies reveal that α-trisaccharide undergoes a protein-induced conformational shift upon binding. For example:

  • In the FcsSBP complex, the trisaccharide adopts a closed conformation, with the reducing Gal residue tightly fitted into a hydrophobic pocket .
  • In antibody complexes (e.g., Fab-VA387), the trisaccharide’s Gal-Man linkage shifts torsional angles, optimizing interactions with the binding site .

Activité Biologique

α-Trisaccharides are a class of oligosaccharides consisting of three monosaccharide units linked by glycosidic bonds. They play significant roles in various biological processes, including immunogenicity, cell signaling, and as substrates for enzymatic reactions. This article explores the biological activity of α-Trisaccharides, emphasizing their synthesis, immunological properties, and potential applications in agriculture and medicine.

Synthesis of α-Trisaccharides

The synthesis of α-Trisaccharides involves multiple steps, including the selective formation of glycosidic bonds. Recent advancements have focused on regio- and stereoselective methods to achieve desired configurations effectively. For instance, the synthesis of blood group antigenic A trisaccharide has been highlighted as crucial for blood cell recognition, employing specific protective groups to control glycosylation stereochemistry .

Table 1: Synthesis Methods for α-Trisaccharides

MethodDescriptionReference
Chemical SynthesisUtilizes protective groups for selective glycosylation
Enzymatic SynthesisEmploys glycosyltransferases for high specificity
BiotransformationUses microbial enzymes to produce trisaccharides from polysaccharides

Immunological Properties

α-Trisaccharides have been shown to exhibit significant immunogenic properties. For example, the trisaccharide repeating unit from Streptococcus pneumoniae serotype 19A has been synthesized and evaluated for its binding affinity to antibodies. This study provides insights into the cross-reactivity between different serotypes and highlights the potential use of these trisaccharides in vaccine development .

Case Study: Immunogenicity of Trisaccharide Units
A study investigated the immunogenic responses elicited by synthetic α-Trisaccharides derived from bacterial polysaccharides. The results indicated that these compounds could stimulate antibody production in animal models, suggesting their utility as vaccine components against specific pathogens .

Agricultural Applications

Recent research has demonstrated that alginate-derived α-Trisaccharides can promote plant growth. Specifically, a study showed that alginate oligosaccharides (AOS), which include trisaccharides as the main product, significantly enhanced root growth in various crops such as lettuce and tomato . This finding underscores the potential agricultural applications of α-Trisaccharides in enhancing crop yields.

Table 2: Effects of Alginate-Derived Trisaccharides on Plant Growth

CropRoot Length Increase (%)
Lettuce27.5
Tomato25.7
Wheat9.7
Maize11.1

The biological activity of α-Trisaccharides is mediated through various mechanisms:

  • Cell Signaling : They can act as signaling molecules influencing cellular processes.
  • Enzyme Substrates : Many α-Trisaccharides serve as substrates for specific enzymes, facilitating biochemical reactions.
  • Immunomodulation : Their structural diversity allows them to interact with immune cells, modulating immune responses.

Q & A

Basic Research Questions

Q. What are the key methodological considerations for structural elucidation of a-Trisaccharide?

  • Structural characterization requires a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. For NMR, employ 2D techniques (e.g., COSY, HSQC, NOESY) to resolve anomeric proton configurations and glycosidic linkages . MS (e.g., MALDI-TOF or ESI-MS) confirms molecular weight and fragmentation patterns. Cross-validate results with synthetic standards or computational simulations (e.g., molecular dynamics) to resolve ambiguities .

Q. How should researchers design experiments to synthesize this compound with high purity?

  • Optimize glycosylation reactions by controlling protecting groups, solvent systems (e.g., dichloromethane or acetonitrile), and catalysts (e.g., TMSOTf). Monitor reaction progress via TLC/HPLC and purify intermediates using size-exclusion or reverse-phase chromatography . Validate purity using analytical HPLC (>95% purity threshold) and characterize each intermediate spectroscopically to avoid side-product accumulation .

Q. What statistical methods are essential for analyzing this compound bioactivity data?

  • Apply dose-response curves (e.g., IC50 calculations) for in vitro assays, using nonlinear regression models. For in vivo studies, use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Ensure reproducibility by reporting mean ± SD/SE and sample sizes (n ≥ 3) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Conduct a meta-analysis to identify variables (e.g., cell lines, assay protocols, solvent systems) causing discrepancies. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell-based cytotoxicity) and replicate experiments under standardized conditions (e.g., ISO guidelines) . Address batch-to-batch variability in this compound synthesis by documenting purity and stereochemical details in supplementary materials .

Q. What strategies optimize the synthetic route for this compound to improve yield and scalability?

  • Use Design of Experiments (DoE) to test factors like temperature, catalyst loading, and reaction time. Employ kinetic studies to identify rate-limiting steps (e.g., glycosyl donor activation). For scalability, transition from solution-phase to solid-phase synthesis or enzymatic methods, ensuring compatibility with green chemistry principles (e.g., solvent recycling) .

Q. How should researchers integrate computational modeling with experimental data to predict this compound interactions?

  • Combine molecular docking (e.g., AutoDock Vina) with MD simulations to predict binding modes to target proteins (e.g., lectins). Validate predictions using SPR or ITC for binding kinetics and thermodynamics. Calibrate force fields using experimental NMR data to improve model accuracy .

Q. Methodological Frameworks

Q. What frameworks (e.g., FINER criteria) ensure rigorous formulation of this compound research questions?

  • Apply the FINER framework:

  • Feasibility : Assess resource availability (e.g., chiral starting materials).
  • Novelty : Identify gaps via systematic literature reviews (e.g., missing stereochemical data in existing studies).
  • Ethical : Ensure compliance with biosafety protocols for glycan-based therapeutics.
  • Relevance : Align with unmet needs (e.g., antiviral glycoconjugate development) .

Q. How can researchers ensure reproducibility in this compound studies?

  • Document experimental protocols in detail (e.g., reagent lot numbers, instrument calibration). Share raw data (NMR spectra, chromatograms) in public repositories (e.g., Zenodo) and provide step-by-step synthesis procedures in supplementary materials. Use collaborative platforms (e.g., CCP4 Suite) for crystallographic data validation .

Q. Data Interpretation and Reporting

Q. What are the best practices for reconciling conflicting spectral data in this compound characterization?

  • Compare observed NMR chemical shifts with databases (e.g., GlyTouCan) or literature. Use heteronuclear experiments (e.g., HSQC-TOCSY) to resolve overlapping signals. If contradictions persist, synthesize diastereomers or employ isotopic labeling (e.g., 13C-glucose) for unambiguous assignment .

Q. How should researchers structure a manuscript to highlight the significance of this compound findings?

  • Follow IMRaD format:
  • Introduction : Contrast existing hypotheses (e.g., divergent bioactivity mechanisms).
  • Methods : Emphasize innovations (e.g., novel glycosylation catalysts).
  • Results : Use tables to compare yields/purity across synthetic routes.
  • Discussion : Link structural features (e.g., branching patterns) to functional outcomes .

Propriétés

IUPAC Name

N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4S,5R)-4,5,6-trihydroxy-1-oxo-2-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO15/c1-6-12(27)16(31)17(32)20(33-6)35-10(5-24)18(13(28)8(26)3-22)36-19-11(21-7(2)25)15(30)14(29)9(4-23)34-19/h5-6,8-20,22-23,26-32H,3-4H2,1-2H3,(H,21,25)/t6-,8+,9+,10-,11+,12+,13-,14-,15+,16+,17-,18+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZWAAFMRTZQGV-ULZIYQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)NC(=O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50198042
Record name a-Trisaccharide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50198042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49777-13-1
Record name O-2-(Acetylamino)-2-deoxy-α-D-galactopyranosyl-(1→3)-O-[6-deoxy-α-L-galactopyranosyl-(1→2)]-D-galactose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49777-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name a-Trisaccharide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049777131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name a-Trisaccharide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50198042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name A-TRISACCHARIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P104QT2V1B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.